molecular formula C15H13N B12930572 Ethylacridine CAS No. 64828-44-0

Ethylacridine

Cat. No.: B12930572
CAS No.: 64828-44-0
M. Wt: 207.27 g/mol
InChI Key: DAYRZZGPASHLDX-UHFFFAOYSA-N
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Description

1-Ethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridine and its derivatives are known for their broad range of pharmaceutical properties and industrial applications

Preparation Methods

The synthesis of 1-ethylacridine typically involves the alkylation of acridine. One common method is the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethylacridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acridinic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of 1-ethylacridine can yield 9,10-dihydroacridine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted acridines.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Biology: Acridine derivatives, including 1-ethylacridine, are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.

    Medicine: Due to its DNA-intercalating properties, 1-ethylacridine has been investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: Acridine derivatives are used in the production of dyes and pigments. 1-Ethylacridine, with its unique chemical properties, can be used in the synthesis of fluorescent dyes and other industrial chemicals.

Mechanism of Action

The primary mechanism by which 1-ethylacridine exerts its effects is through DNA intercalation. This involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

1-Ethylacridine can be compared with other acridine derivatives such as:

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Proflavine: An acridine derivative with antiseptic properties.

    Quinacrine: Used as an antimalarial drug and for treating giardiasis.

What sets 1-ethylacridine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to other acridine derivatives.

Properties

CAS No.

64828-44-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

1-ethylacridine

InChI

InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3

InChI Key

DAYRZZGPASHLDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

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